3-(4-Bromo-2-methoxyphenyl)propanoic acid

説明

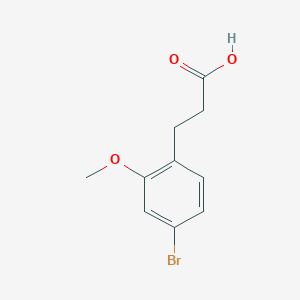

Structure

2D Structure

特性

IUPAC Name |

3-(4-bromo-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPNXHOUQPFBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261675-06-2 | |

| Record name | 3-(4-bromo-2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Method Overview:

This environmentally friendly method employs a two-phase system comprising water and an organic solvent, utilizing free radical chemistry to brominate aromatic compounds selectively.

Procedure:

- Starting Material: 2-(4-methylphenyl)propionic acid or similar methylated aromatic precursors.

- Reagents: Elemental bromine, free radical initiators (e.g., peroxides, light), and hydrogen peroxide for oxidation.

- Process:

- The reaction occurs in a biphasic system, where free radicals are generated via photolysis or chemical initiation.

- Bromine is introduced, and the radical chain mechanism facilitates selective bromination at the para-position relative to the methoxy group.

- Hydrogen peroxide oxidizes residual bromide ions, regenerating bromine and enhancing efficiency.

- Advantages:

- Environmentally friendly with minimal solvent waste.

- Cost-effective and suitable for large-scale production.

- The process achieves high selectivity and yield, with reduced by-products.

Data Table:

| Parameter | Details |

|---|---|

| Starting Material | 2-(4-methylphenyl)propionic acid |

| Bromination Method | Free radical in biphasic system |

| Brominating Agent | Elemental bromine |

| Initiation | Light or radical initiator |

| Oxidant | Hydrogen peroxide |

| Yield | Up to 85-90% |

| Environmental Impact | Zero pollution, recyclable bromine |

Friedel-Crafts Bromomethylation Followed by Oxidation

Method Overview:

This traditional approach involves initial aromatic bromomethylation, followed by oxidation to the carboxylic acid.

Procedure:

- Step 1: Bromomethylation of the aromatic ring using formaldehyde and hydrobromic acid in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

- Step 2: Hydrolysis and oxidation of the methyl group to carboxylic acid, often employing oxidants like potassium permanganate or potassium dichromate.

- Step 3: Selective bromination at the methyl position to obtain the bromomethyl derivative, which is then oxidized to the acid.

Challenges:

- Multiple steps increase operational complexity.

- Use of hazardous reagents and solvents.

- Lower environmental compatibility.

Data Table:

| Parameter | Details |

|---|---|

| Starting Material | Benzyl derivatives or toluene derivatives |

| Catalysts | Aluminum chloride |

| Bromination | Formaldehyde + HBr |

| Oxidation | Potassium permanganate or dichromate |

| Yield | 60-75% (overall) |

| Environmental Impact | Moderate; uses hazardous reagents |

Direct Bromination of 2-Methoxyphenylpropionic Acid Derivatives

Method Overview:

This approach involves the direct electrophilic aromatic substitution on suitably substituted phenylpropionic acids.

Procedure:

- Starting Material: 2-methoxyphenylpropionic acid.

- Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a Lewis acid or radical initiator.

- Conditions: Mild temperature, often in solvents like acetic acid or dichloromethane.

- Post-reaction: Purification via recrystallization or chromatography.

Challenges:

- Regioselectivity control is critical to avoid polybromination.

- Reaction conditions must be optimized to favor para-bromination.

Data Table:

| Parameter | Details |

|---|---|

| Starting Material | 2-Methoxyphenylpropionic acid |

| Brominating Agent | Bromine or NBS |

| Solvent | Acetic acid, dichloromethane |

| Temperature | 0–25°C |

| Yield | 70-85% |

| Selectivity | Para-position favored due to directing effects of methoxy group |

Summary of Comparative Data

| Method | Advantages | Disadvantages | Suitable for |

|---|---|---|---|

| Radical Bromination in Two-Phase System | Eco-friendly, high yield, scalable | Requires careful control of radical initiation | Industrial large-scale production |

| Friedel-Crafts Bromomethylation | Well-established, straightforward | Multi-step, hazardous reagents | Laboratory synthesis, small scale |

| Direct Aromatic Bromination | Simple, high selectivity | Regioselectivity issues | Laboratory, targeted synthesis |

化学反応の分析

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the methoxy group.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for the carboxylic acid group.

Major Products

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Oxidation: Products include 3-(4-formyl-2-methoxyphenyl)propanoic acid or 3-(4-carboxy-2-methoxyphenyl)propanoic acid.

Reduction: Products include 3-(4-bromo-2-methoxyphenyl)propanol or 3-(4-bromo-2-methoxyphenyl)propanal.

科学的研究の応用

3-(4-Bromo-2-methoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

類似化合物との比較

Key Observations :

- Functional Group Modifications : Replacing methoxy with ethoxy reduces polarity and increases lipophilicity, which may influence pharmacokinetic properties .

- Halogen Variations: Chlorinated analogs (e.g., 3-(3-Chloro-4-hydroxyphenyl)propanoic acid) exhibit distinct antimicrobial profiles compared to brominated derivatives due to differences in electronegativity and atomic radius .

Antimicrobial Activity

- Brominated Derivatives: 3-(4-Bromo-2-methoxyphenyl)propanoic acid’s activity is less documented, but structurally similar compounds like 3-(2-oxo-2H-pyran-6-yl)propanoic acid showed moderate antifungal activity against Aspergillus niger (MIC: 64 µg/mL) .

- Hydroxylated Analogs: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (from 理肺散) inhibited Mycobacterium smegmatis (MIC₅₀: 58.5 µg/mL), suggesting bromine substitution may enhance or diminish activity depending on target specificity .

Physicochemical Properties

- Solubility : Bromine’s high molecular weight and hydrophobicity reduce aqueous solubility compared to chlorinated or hydroxylated analogs.

- Electronic Effects : The electron-withdrawing bromine and electron-donating methoxy group create a polarized aromatic ring, enhancing reactivity in electrophilic substitutions .

- Hydrogen Bonding : Carboxylic acid groups enable dimer formation via strong hydrogen bonds (e.g., R₂²(8) motifs), a feature shared with 2-(3-Bromo-4-methoxyphenyl)acetic acid .

生物活性

3-(4-Bromo-2-methoxyphenyl)propanoic acid is an aromatic carboxylic acid that has garnered attention due to its potential biological activities. This compound, with the molecular formula C11H13BrO3 and a molecular weight of approximately 285.13 g/mol, features a propanoic acid backbone attached to a phenyl group substituted with both bromine and methoxy groups. The unique structural characteristics of this compound suggest various pathways for biological activity, including potential roles in pharmacology and biochemistry.

Structural Characteristics

The structural formula of this compound can be represented as follows:

- Molecular Formula : C11H13BrO3

- SMILES Notation : COC1=C(C=CC(=C1)Br)CCC(=O)O

- InChIKey : BPPNXHOUQPFBCW-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored primarily through its role as an inhibitor in various biochemical pathways. Notably, it has been studied for its inhibitory effects on anthrax lethal factor toxin, which plays a critical role in the pathogenicity of Bacillus anthracis.

Inhibitory Effects

In a study examining small molecule inhibitors of anthrax lethal factor toxin, this compound exhibited significant inhibitory activity. The compound demonstrated an IC50 value of approximately 3.0 µM against the lethal factor, indicating its potential as a lead compound for further development in therapeutic applications targeting anthrax and related toxins .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics of related compounds:

| Compound Name | Molecular Formula | IC50 (µM) | Similarity Index |

|---|---|---|---|

| 3-(4-Methoxyphenyl)propanoic acid | C10H12O3 | n.d. | 1.00 |

| 3-(3-Methoxyphenyl)propionic acid | C10H12O3 | n.d. | 1.00 |

| 4-(4-Methoxyphenyl)butyric acid | C12H14O3 | n.d. | 1.00 |

| 3-(3,5-Dimethoxyphenyl)propionic acid | C11H14O4 | n.d. | 0.95 |

The presence of both bromine and methoxy groups in this compound distinguishes it from these similar compounds, potentially imparting unique chemical reactivity and biological properties that warrant further investigation.

Case Studies and Research Findings

Research has indicated that the incorporation of bromine in aromatic compounds can enhance their biological activity through increased lipophilicity and altered electronic properties. For instance, studies have shown that brominated phenolic compounds often exhibit enhanced antioxidant properties and improved interactions with biological targets compared to their non-brominated analogs.

In addition to its inhibitory effects on anthrax toxins, further exploration into the pharmacological profiles of this compound could reveal additional therapeutic potentials, particularly in the fields of oncology and infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(4-Bromo-2-methoxyphenyl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a brominated aromatic precursor (e.g., 4-bromo-2-methoxyphenol) and introduce the propanoic acid chain via Friedel-Crafts alkylation or coupling reactions (e.g., Heck or Suzuki coupling for aryl halides).

- Step 2 : Optimize reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield. For example, Pd-catalyzed cross-coupling may require inert atmospheres and ligands like triphenylphosphine.

- Step 3 : Purify via column chromatography or recrystallization, and validate purity using HPLC or NMR.

- Key References : Strategies for aryl propanoic acid synthesis (e.g., intermediate use in organic synthesis and metabolic precursor analogs ).

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., methoxy and bromo groups on the phenyl ring).

- Infrared Spectroscopy (IR) : Identify functional groups (carboxylic acid C=O stretch at ~1700 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (expected m/z ~273 for CHBrO) via ESI-MS.

- X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation and analyze (as demonstrated for bromophenyl analogs ).

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under stress conditions (e.g., pH variations, UV light, elevated temperatures).

- Monitoring : Use HPLC to quantify degradation products (e.g., decarboxylation or demethylation).

- Storage Recommendations : Store in amber vials at -20°C under inert gas (N) to prevent oxidation, referencing handling protocols for similar brominated compounds .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Models : Incubate the compound with liver microsomes or hepatocytes to simulate Phase I/II metabolism.

- Analytical Workflow : Use LC-MS/MS to detect metabolites (e.g., dehydroxylated or conjugated derivatives).

- Reference Pathways : Compare with structurally related compounds, such as 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid, which undergoes sulfation/glucuronidation .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes).

- Validation : Cross-reference computational results with experimental data (e.g., X-ray structures of bromophenyl derivatives ).

Q. How should researchers address contradictions in reported biological activities of this compound?

- Methodological Answer :

- Critical Analysis : Compare experimental conditions (e.g., cell lines, concentrations) across studies.

- Reproducibility : Replicate assays with standardized protocols (e.g., MTT for cytotoxicity).

- Purity Verification : Use orthogonal methods (NMR, HPLC) to confirm compound integrity, as impurities may skew results .

Q. What strategies are recommended for resolving the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Use solvent diffusion (e.g., ethanol/water) to grow single crystals.

- Data Collection : Perform X-ray diffraction on a synchrotron source for high-resolution data.

- Refinement : Apply software (e.g., SHELX) to solve the structure, referencing methods for brominated phenylpropanoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。